对苯二甲酸-13C8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

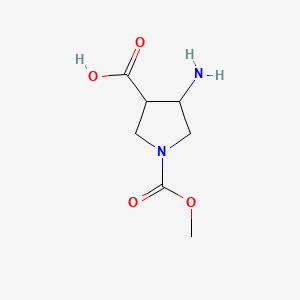

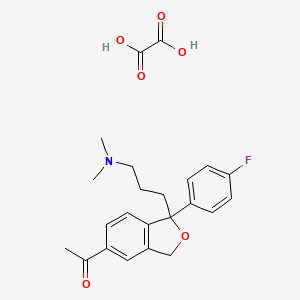

Terephthalic Acid-13C8 is a stable isotope of Terephthalic Acid . The empirical formula is 13C8H6O4 and the molecular weight is 174.07 .

Chemical Reactions Analysis

Terephthalic Acid is known to sublime without fusing when heated . In Comamonas thiooxydans strain E6, Terephthalic Acid is biodegraded to protocatechuic acid via a reaction pathway initiated by terephthalate 1,2-dioxygenase .Physical And Chemical Properties Analysis

Terephthalic Acid-13C8 is a white solid with a molecular weight of 174.07 . Terephthalic Acid, its non-isotopic counterpart, has a density of 1.519 g/cm3, melts at 300°C, and sublimes without boiling . It has low solubility in water (0.065 g/L at 25°C) and is considered a weak acid due to the presence of two carboxyl groups .科学研究应用

1. 微生物生产

对苯二甲酸 (TPA) 是工业中重要的有机化学品,主要用于生产聚酯、纤维和薄膜。传统上,它是通过对二甲苯的无机催化生产的,但最近的研究探索了 TPA 生产的微生物方法,提供了一种潜在的更可持续的替代方案 (沈,2006)。

2. 环境影响和降解

TPA 生产产生大量的废水,加剧了环境污染。研究已经将微生物降解确定为物理和化学方法的环保替代方案,而这些方法复杂且成本高。一项研究分离出了一种能够降解 TPA 的革兰氏阳性菌株,为环境可持续的处置方法提供了见解 (张义模等,2013)。

3. 废水回收

从废水中回收 TPA 可以解决处理难题,并通过在聚酯醇酸涂料生产中再利用水解产物来增加价值。这种方法不仅解决了废水处理问题,还提高了 TPA 的回收价值 (奚丹莉,2007)。

4. 生物技术生产

已经研究了工程化大肠杆菌将对二甲苯生物转化为 TPA。这种生物技术方法为传统的 TPA 生产方法提供了有希望的替代方案,有可能为更可持续的制造工艺铺平道路 (罗忠 & 李寿,2017)。

5. 高级氧化工艺

对基于 Na2S2O8 的热活化等高级氧化工艺的研究表明其在处理 TPA 废水方面有效。该方法展示了较高的去除效率,并可以为更节能、更有效的工业废水处理提供基础 (奚春等,2020)。

6. 可持续替代品

研究已经探讨了 TPA 生产的环境方面以及使用可再生资源生产生物基 TPA 的可能性。这是朝着开发更环保的生产方法和增加聚对苯二甲酸乙二酯 (PET) 的生物基含量的重大一步 (ColliasDimitris 等,2014)。

安全和危害

Terephthalic Acid-13C8 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

作用机制

Target of Action

Terephthalic Acid-13C8, an isotope form of Terephthalic Acid , is primarily used in the production of polyethylene terephthalate (PET) polymer for the fabrication of polyester fibers and films . Its primary targets are the enzymes involved in the degradation of PET .

Mode of Action

The mode of action of Terephthalic Acid-13C8 involves its interaction with these enzymes. The oxidation of p-xylene, a precursor to Terephthalic Acid, proceeds by a free radical process . Bromine radicals decompose cobalt and manganese hydroperoxides, and the resulting oxygen-based radicals abstract hydrogen from a methyl group, which have weaker C–H bonds than does the aromatic ring .

Biochemical Pathways

Terephthalic Acid-13C8 affects the biochemical pathways involved in the degradation of PET. The bacterium Rhodococcus erythropolis has been observed to degrade Terephthalic Acid using an ortho-cleavage pathway . Other bacteria, such as Thioclava sp. BHET1 and Bacillus sp. BHET2, have also been found to degrade PET, with the former using a similar pathway to its terrestrial counterparts .

Pharmacokinetics

The pharmacokinetics of Terephthalic Acid were determined in Fischer-344 rats after intravenous and oral administration . After intravenous injection, the plasma concentration-time data were fitted using a three-compartment pharmacokinetic model . The average terminal half-life was 1.2 +/- 0.4 hr, and the average volume of distribution in the terminal phase was 1.3 +/- 0.3 liters/kg . Following administration by gavage, a longer terminal half-life was obtained, indicating that dissolution of Terephthalic Acid or absorption from the gut may be partially rate-limiting .

Result of Action

The result of Terephthalic Acid-13C8’s action is the degradation of PET. This degradation results in the production of polyhydroxyalkanoate (PHA), a biopolymer . The degradation of PET by the bacterium Rhodococcus erythropolis resulted in an accumulation of PHA .

Action Environment

The action of Terephthalic Acid-13C8 is influenced by environmental factors. For instance, a greater weight loss was observed under alkaline conditions than acidic conditions . Higher Terephthalic Acid and glycerol content exhibited a synergistic effect to hinder the hydrolysis under alkaline conditions . The addition of a certain content of glycerol promoted the enzymatic degradation of all copolyesters except for the 0.04 mol content .

生化分析

Biochemical Properties

Terephthalic Acid-13C8 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is a key component in the production of polyethylene terephthalate (PET), a common type of plastic . The degradation of PET involves the action of several enzymes, leading to the formation of terephthalic acid .

Cellular Effects

Terephthalic Acid-13C8 can have various effects on cellular processes. For instance, it has been found that terephthalic acid, the non-isotope labeled form of Terephthalic Acid-13C8, can disrupt endocrine function and is recognized as a priority pollutant . In a study, it was found that the biodegradation efficiency of terephthalic acid was significantly improved by adding nanoparticles or co-substrates to facilitate the electron transfer process .

Molecular Mechanism

The molecular mechanism of Terephthalic Acid-13C8 involves its interaction with various biomolecules at the molecular level. For instance, in the process of PET degradation, terephthalic acid interacts with enzymes such as hydrolases to facilitate the breakdown of the polymer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Terephthalic Acid-13C8 can change over time. For example, in a study on the anaerobic degradation of terephthalic acid, it was found that the complete degradation period of terephthalic acid was dramatically shortened by adding TiO2/Fe3O4 nanoparticles or ethanol .

Dosage Effects in Animal Models

The effects of Terephthalic Acid-13C8 can vary with different dosages in animal models. For instance, a study found that rats exposed to 3%-5% terephthalic acid in their diet for two weeks had formation of bladder calculus, followed by bladder hyperplasia, and finally developed transitional epithelial carcinomas in two years after chronic feeding studies .

Metabolic Pathways

Terephthalic Acid-13C8 is involved in the metabolic pathways related to the degradation and recycling of PET. The degradation of PET involves the action of several enzymes, leading to the formation of terephthalic acid .

Transport and Distribution

The transport and distribution of Terephthalic Acid-13C8 within cells and tissues can be influenced by various factors. For instance, the solubility of terephthalic acid in different solvents can affect its transport and distribution .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Terephthalic Acid-13C8 can be achieved by introducing a labeled carbon-13 precursor during the synthesis of terephthalic acid. This can be done by using labeled benzene as a starting material in the synthesis of terephthalic acid.", "Starting Materials": ["Benzene-13C6", "Nitric acid", "Sulfuric acid", "Sodium hydroxide"], "Reaction": [ "Step 1: Nitration of Benzene-13C6 with Nitric acid in the presence of Sulfuric acid to form 1,3-dinitrobenzene-13C6", "Step 2: Reduction of 1,3-dinitrobenzene-13C6 with Sodium hydroxide to form Terephthalic Acid-13C8" ] } | |

CAS 编号 |

1794767-08-0 |

分子式 |

C8H6O4 |

分子量 |

174.071 |

IUPAC 名称 |

terephthalic acid |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |

InChI 键 |

KKEYFWRCBNTPAC-LLXNCONNSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O |

同义词 |

1,4-Benzenedicarboxylic Acid-13C8; 1,4-Dicarboxybenzene-13C8; 4-Carboxybenzoic Acid-13C8; Amoco TA 33-13C8; NSC 36973-13C8; QTA-13C8; S-LOP-13C8; TA 33LP-13C8; TPA-13C8; WR 16262-13C8; p-Benzenedicarboxylic Acid-13C8; p-Carboxybenzoic Acid-13C8; p-Di |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

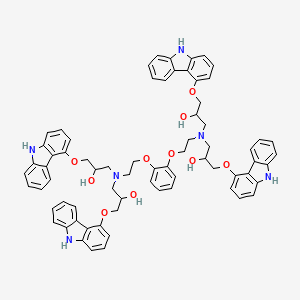

![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)